4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl furan-2-carboxylate
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Overview
Description
4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl furan-2-carboxylate is a synthetic organic compound that belongs to the class of chromenone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Synthesis of Chromenone Derivatives: The initial step involves the synthesis of chromenone derivatives through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Formation of Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate catalyst.
Coupling with Furan-2-Carboxylate: The final step involves coupling the chromenone derivatives with furan-2-carboxylate using esterification reactions, typically in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group or the chromenone moiety, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone structure, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, chromenone derivatives can interact with various enzymes and receptors, modulating their activity. For example, they may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: Known for its anticoagulant properties.
7-Hydroxycoumarin: Exhibits fluorescence and is used in biochemical assays.
Furanocoumarins: Found in plants and have various biological activities.
Uniqueness
4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl furan-2-carboxylate is unique due to its specific structure, which combines chromenone and furan moieties. This unique structure may confer distinct biological activities and chemical properties compared to other chromenone derivatives.
Properties
IUPAC Name |
[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O8/c1-2-29-19-6-3-5-14-11-18(24(27)33-23(14)19)17-13-22(26)32-21-12-15(8-9-16(17)21)31-25(28)20-7-4-10-30-20/h3-13H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJKSQAJEUVRHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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